molecular formula C3HClN2O2 B1433343 1,2,5-Oxadiazole-3-carbonyl chloride CAS No. 1079401-91-4

1,2,5-Oxadiazole-3-carbonyl chloride

Cat. No.: B1433343
CAS No.: 1079401-91-4
M. Wt: 132.5 g/mol
InChI Key: RDMKWOJHAYRKCF-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazole-3-carbonyl chloride is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is part of the oxadiazole family, known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,5-Oxadiazole-3-carbonyl chloride can be synthesized through various methods. One common approach involves the cyclization of vicinal bisoximes under dehydrative conditions at elevated temperatures . Another method includes the reaction of amidoxime with carbonyl compounds such as carboxylic acids, aldehydes, or esters .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .

Mechanism of Action

The mechanism of action of 1,2,5-oxadiazole-3-carbonyl chloride involves its ability to act as a reactive intermediate in various chemical reactions. Its molecular targets and pathways depend on the specific application and the nature of the substituents attached to the oxadiazole ring .

Properties

IUPAC Name

1,2,5-oxadiazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClN2O2/c4-3(7)2-1-5-8-6-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMKWOJHAYRKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NON=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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